

[2-(6-Amino-9H-purin-9-yl)ethanol-d4] certificate of analysis

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Compound of Interest

Compound Name: [2-(6-Amino-9H-purin-9-yl)ethanol-d4]

Cat. No.: B562749

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Technical Guide: [2-(6-Amino-9H-purin-9-yl)ethanol-d4]

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a summary of the available analytical data and general experimental protocols for the stable isotope-labeled compound, **[2-(6-Amino-9H-purin-9-yl)ethanol-d4]**. This compound is the deuterium-labeled form of 9-(2-Hydroxyethyl)adenine and is primarily utilized as an internal standard in quantitative analytical studies.

Quantitative Data Summary

The following table summarizes the key analytical and physical data for **[2-(6-Amino-9H-purin-9-yl)ethanol-d4]**. This information has been compiled from various chemical suppliers.

Parameter	Value	Reference
Compound Name	[2-(6-Amino-9H-purin-9-yl)ethanol-d4]	LGC Standards
Synonyms	9-(beta-Hydroxyethyl)adenine-d4, NSC 51467-d4	LGC Standards
CAS Number	1216900-94-5	LGC Standards
Unlabeled CAS Number	707-99-3	LGC Standards, Santa Cruz Biotechnology
Molecular Formula (Unlabeled)	C7H9N5O	PubChem[1]
Molecular Weight (Unlabeled)	179.18 g/mol	PubChem[1]
Purity	97%	AChemBlock[2]
Isotopic Enrichment	Not specified, typically >98% for deuterated standards	General Knowledge
Appearance	Solid (form not specified)	Sigma-Aldrich

Experimental Protocols

Detailed experimental protocols for the analysis of a specific lot of **[2-(6-Amino-9H-purin-9-yl)ethanol-d4]** would be provided on its Certificate of Analysis. However, generalized methodologies for the key analytical techniques used to characterize such stable isotope-labeled compounds are described below.

a) Identity and Structure Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To confirm the chemical structure and the positions of deuterium labeling.
- Methodology:
 - A sample of the compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d6).
 - ^1H NMR and ^{13}C NMR spectra are acquired. The ^1H NMR spectrum is expected to show the absence of signals corresponding to the deuterated positions.

- The chemical shifts, splitting patterns, and integration of the remaining proton signals are compared with the spectrum of the unlabeled standard to confirm the identity of the molecule.

b) Purity Determination by High-Performance Liquid Chromatography (HPLC)

- Objective: To determine the chemical purity of the compound.
- Methodology:
 - A solution of the compound is prepared in a suitable solvent (e.g., water/acetonitrile).
 - The solution is injected into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector.
 - A gradient elution method is typically employed using a mobile phase consisting of an aqueous buffer and an organic solvent.
 - The chromatogram is analyzed to determine the area percentage of the main peak relative to any impurity peaks.

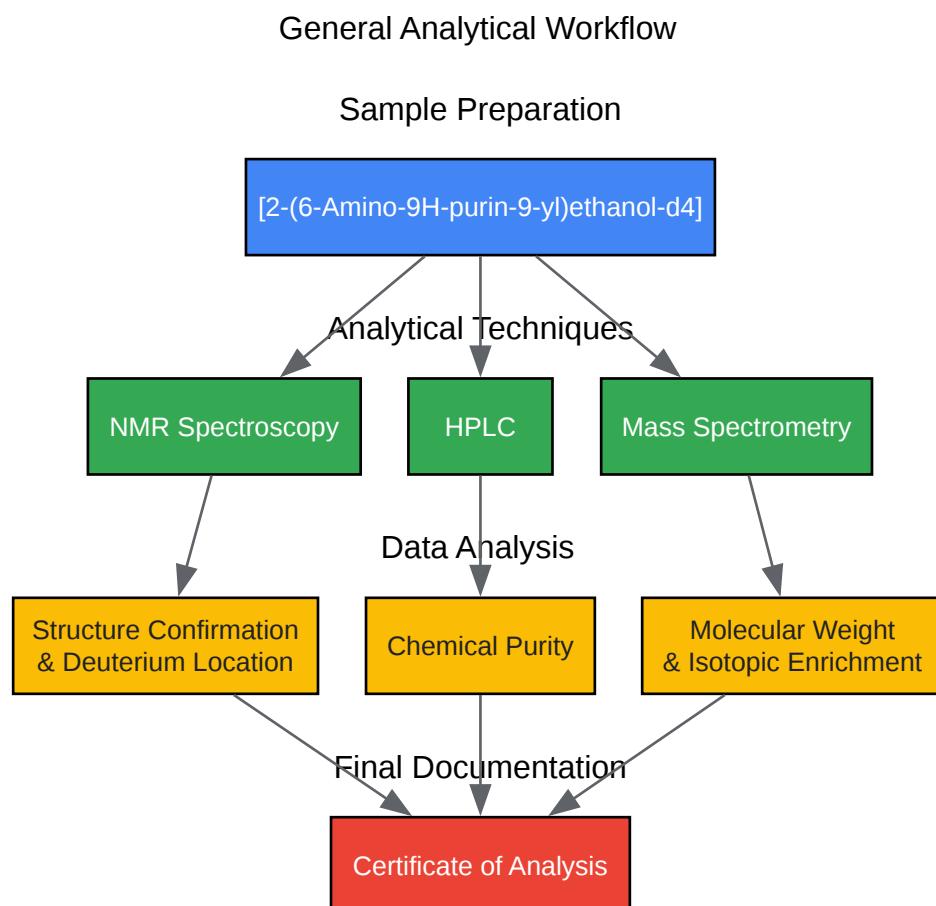
c) Isotopic Enrichment and Molecular Weight Confirmation by Mass Spectrometry (MS)

- Objective: To confirm the molecular weight and determine the isotopic enrichment of the deuterated compound.
- Methodology:
 - The compound is introduced into a mass spectrometer, typically using electrospray ionization (ESI).
 - The mass spectrum is acquired in positive ion mode.
 - The spectrum is analyzed for the presence of the molecular ion peak ($[M+H]^+$) corresponding to the deuterated compound.
 - The relative intensities of the isotopic peaks are used to calculate the deuterium incorporation.

Visualizations

The following diagrams illustrate the chemical structure and a general analytical workflow for **[2-(6-Amino-9H-purin-9-yl)ethanol-d4]**.

Caption: Chemical structure of **[2-(6-Amino-9H-purin-9-yl)ethanol-d4]**.



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Caption: A general workflow for the quality control analysis of a stable isotope-labeled compound.

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References

- 1. 2-(6-Aminopurin-9-yl)ethanol | C7H9N5O | CID 242652 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. 2-(6-aminopurin-9-yl)ethanol 97% | CAS: 707-99-3 | AChemBlock [achemblock.com]
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